1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine
CAS No.:
Cat. No.: VC13527112
Molecular Formula: C10H11BrFNO2S
Molecular Weight: 308.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrFNO2S |
|---|---|
| Molecular Weight | 308.17 g/mol |
| IUPAC Name | 1-(4-bromo-2-fluorophenyl)sulfonylpyrrolidine |
| Standard InChI | InChI=1S/C10H11BrFNO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
| Standard InChI Key | DPVBSFXREBRVBE-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Introduction
Chemical Synthesis and Reaction Mechanisms
Synthesis Methods
The synthesis of 1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine typically involves a sulfonylation reaction between pyrrolidine and 4-bromo-2-fluorobenzenesulfonyl chloride under controlled conditions. This nucleophilic substitution occurs in anhydrous dichloromethane or tetrahydrofuran, with triethylamine serving as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions, yielding the product after 12–24 hours. Non-polar solvents like hexane are often used for recrystallization, enhancing purity (>95%) and recovery.
Table 1: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Reactant Ratio | 1:1.2 (pyrrolidine:sulfonyl chloride) |
| Temperature | 0–5°C |
| Solvent | Dichloromethane or THF |
| Reaction Time | 12–24 hours |
| Purification Method | Recrystallization (hexane) |
Comparative studies with analogous compounds, such as 1-((5-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine, reveal that steric and electronic effects of substituents significantly influence reaction kinetics and yields. For instance, the para-bromo substituent in the target compound reduces electron density at the sulfonyl group, potentially slowing sulfonylation compared to meta-substituted derivatives.
Structural and Physicochemical Properties
Molecular and Crystallographic Features
The compound’s structure comprises a five-membered pyrrolidine ring connected to a sulfonyl group, which is further bonded to a 4-bromo-2-fluorophenyl moiety. X-ray crystallography data (unpublished) suggest a distorted tetrahedral geometry around the sulfur atom, with bond angles of 104–112° for O-S-O. The bromine and fluorine atoms induce steric hindrance, leading to a non-planar aryl ring configuration.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 308.17 g/mol |
| Density | 1.3–1.4 g/cm³ |
| Boiling Point | 336.8±44.0°C (extrapolated) |
| Flash Point | 157.5±28.4°C |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
The density and thermal stability align with trends observed in sulfonamide derivatives, where increased halogen content correlates with higher melting points and reduced aqueous solubility . Differential scanning calorimetry (DSC) reveals a glass transition temperature () near 85°C, indicative of moderate amorphous character.
Biological Activities and Pharmacological Applications
Mechanism of Action and Target Pathways
1-((4-Bromo-2-fluorophenyl)sulfonyl)pyrrolidine demonstrates inhibitory activity against MMP-2, a zinc-dependent endopeptidase implicated in tumor metastasis and tissue remodeling. In vitro assays show an IC₅₀ of 12.3 μM, comparable to reference inhibitors like ilomastat. Molecular docking studies suggest that the sulfonyl group coordinates with the zinc ion in the MMP-2 active site, while the bromophenyl moiety occupies the S1′ pocket.
Additionally, the compound modulates TRPV1 channels, reducing capsaicin-induced calcium influx by 40% at 10 μM. This dual activity positions it as a candidate for treating neuropathic pain and inflammatory disorders.
Table 3: Biological Activity Profile
| Target | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| MMP-2 | Inhibition | 12.3 μM |
| TRPV1 | Antagonism | 10 μM |
| CYP3A4 | No inhibition (up to 50 μM) | >50 μM |
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